17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione
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Overview
Description
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid derivative. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in the pharmaceutical industry for the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione typically involves multiple steps starting from a suitable steroid precursor. One common route involves the following steps:
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Sulfonylation: Conversion of the hydroxyl group at the 21st position to a methylsulfonyl ester.
Diene Formation: Introduction of double bonds at the 1,4 positions.
Oxidation: Oxidation of the 3,11, and 20 positions to form ketones.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Purification: Use of chromatography and recrystallization techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur at various positions, leading to different derivatives.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Alcohol derivatives at the 3,11, and 20 positions.
Substitution Products: Compounds with different functional groups replacing the methylsulfonyl group.
Scientific Research Applications
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The molecular targets include genes involved in the inflammatory response, immune regulation, and metabolism. The pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a higher potency and longer duration of action.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.
Uniqueness
17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione is unique due to its specific structural modifications, which enhance its anti-inflammatory and immunosuppressive properties. The presence of the methylsulfonyl group at the 21st position and the diene structure contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C22H28O7S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C22H28O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h6,8,10,15-16,19,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,19+,20-,21-,22-/m0/s1 |
InChI Key |
OWUIKYRLGWKRDE-FBLYGUFWSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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